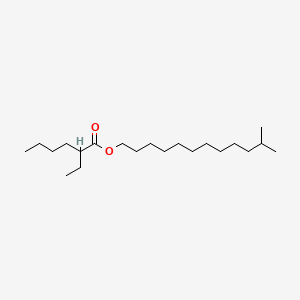

Isotridecyl 2-ethylhexanoate

Description

Overview of Branched Ester Chemistry

Branched esters are a class of organic compounds characterized by a branched alkyl or acyl group, which distinguishes them from their linear, or "straight-chain," counterparts. This branching in the molecular structure leads to more compact molecules. ck12.org This structural feature reduces the available surface area for intermolecular interactions, such as van der Waals forces, which in turn influences their physical properties like boiling and melting points. ck12.org

The synthesis of branched esters is typically achieved through Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol. cir-safety.org This process can be catalyzed by an acid or a base. cir-safety.org The reactivity and utility of branched esters are diverse, with applications ranging from their use as emollients in cosmetics to their role as plasticizers and lubricants in industrial settings. ontosight.aiatamanchemicals.com The specific properties of a branched ester are determined by the nature of both the alcohol and carboxylic acid used in its synthesis. google.com

Significance of 2-Ethylhexanoic Acid Derivatives in Scientific Inquiry

2-Ethylhexanoic acid (2-EHA) is a branched-chain carboxylic acid that serves as a crucial building block for a wide array of chemical derivatives. mdpi.com Its derivatives, particularly its metal salts and esters, are of significant interest in scientific research and industrial applications due to their lipophilic nature, which makes them soluble in nonpolar organic solvents. researchgate.netatamanchemicals.com

Metal complexes of 2-ethylhexanoic acid, often referred to as metal ethylhexanoates, function as catalysts in various chemical reactions, including polymerizations and oxidations. atamanchemicals.comresearchgate.net For instance, tin(II) 2-ethylhexanoate (B8288628) is utilized in the production of poly(lactic-co-glycolic acid). atamanchemicals.com These compounds are also employed as "drying agents" in paints and inks and as thermal stabilizers for polyvinyl chloride (PVC). atamanchemicals.comatamanchemicals.com

The esters of 2-ethylhexanoic acid are widely investigated for their properties as plasticizers, emollients, and lubricants. ontosight.aiatamanchemicals.com Their performance characteristics are largely dictated by the alcohol component of the ester. Research in this area focuses on understanding how the structure of the alcohol influences the physical and chemical properties of the resulting ester, such as its viscosity, thermal stability, and solvency. google.comontosight.ai

Research Imperatives for Isotridecyl 2-Ethylhexanoate within Ester Compound Studies

This compound, the ester of isotridecyl alcohol and 2-ethylhexanoic acid, is a subject of specific research interest due to its unique combination of properties. ontosight.aiindustrialchemicals.gov.au As a branched-chain ester, it exhibits excellent spreadability and a non-greasy feel, making it a valuable component in cosmetic and personal care formulations where it functions as a skin-conditioning agent and emollient. ontosight.aiglooshi.com

Scientific inquiry into this compound is driven by the need to understand its physical and chemical characteristics in detail. Research efforts are directed towards elucidating its synthesis, purification, and performance in various applications. glooshi.com Furthermore, as with all chemical compounds, there is an ongoing imperative to study its interactions with other substances and its behavior under different environmental conditions.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₄₂O₂ |

| Molecular Weight | 326.55 g/mol industrialchemicals.gov.au |

| Appearance | Colorless, odorless liquid ontosight.ai |

| Density | Approximately 0.87 g/cm³ ontosight.ai |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone (B3395972) ontosight.ai |

Table 2: Related 2-Ethylhexanoic Acid Esters and their Functions

| Compound Name | CAS Number | Function |

| Cetyl Ethylhexanoate | 59130-69-7 atamanchemicals.com | Skin-conditioning agent, emollient atamanchemicals.com |

| Stearyl Ethylhexanoate | 59130-70-0 cir-safety.org | Skin-conditioning agent-occlusive cir-safety.org |

| Isocetyl Ethylhexanoate | 125804-19-5 cir-safety.org | Skin-conditioning agent, emollient cir-safety.org |

| Isodecyl Ethylhexanoate | 89933-26-6; 34962-91-9 cir-safety.org | Skin-conditioning agent, emollient cir-safety.org |

| Myristyl Ethylhexanoate | 72201-45-7 cir-safety.org | Skin-conditioning agent, emollient cir-safety.org |

Properties

CAS No. |

84962-29-8 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

11-methyldodecyl 2-ethylhexanoate |

InChI |

InChI=1S/C21H42O2/c1-5-7-17-20(6-2)21(22)23-18-15-13-11-9-8-10-12-14-16-19(3)4/h19-20H,5-18H2,1-4H3 |

InChI Key |

SCFVTLHTOPTVRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Ethylhexanoates

Advanced Synthesis Routes for 2-Ethylhexanoic Acid

The industrial production of 2-ethylhexanoic acid predominantly originates from propylene. Propylene undergoes hydroformylation to produce butyraldehyde, which then, through an aldol (B89426) condensation, forms 2-ethylhexenal. This intermediate is subsequently hydrogenated to 2-ethylhexanal (B89479), the direct precursor that is oxidized to yield 2-ethylhexanoic acid. cir-safety.orgresearchgate.net

N-Hydroxyphthalimide Catalyzed Oxidation Processes of 2-Ethylhexanal

A significant advancement in the synthesis of 2-ethylhexanoic acid involves the use of N-Hydroxyphthalimide (NHPI) as a catalyst for the aerobic oxidation of 2-ethylhexanal. cir-safety.orgresearchgate.net This method is recognized for its high efficiency and selectivity under mild conditions, presenting a greener alternative to traditional oxidation processes. cir-safety.orgresearchgate.netindustrialchemicals.gov.au The reaction is typically carried out using oxygen or air as the oxidant. cir-safety.orgresearchgate.net

The catalytic cycle of NHPI in these aerobic oxidations is a free-radical process. thermofisher.krcerritos.edu NHPI is activated to the corresponding N-oxyl radical (PINO), which is the key species that initiates and propagates the radical chain reaction involving molecular oxygen. thermofisher.krcerritos.edu

Comparison of Oxidative Synthesis Conditions and Selectivity

The selectivity and conversion rates in the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid are highly dependent on the reaction conditions.

Non-Catalytic vs. NHPI-Catalyzed Oxidation: In a non-catalytic oxidation of 2-ethylhexanal with oxygen in acetonitrile (B52724) (MeCN) at 30°C for three hours, a 95% aldehyde conversion was achieved with only 38% selectivity towards the acid. However, the introduction of 5 mol% of NHPI under the same conditions increased the conversion to 99.5% and the selectivity to 47%. researchgate.net

Solvent Effects: The choice of solvent plays a crucial role. While acetonitrile is a common solvent, studies have shown that using isobutanol as a solvent can lead to a high selectivity of over 99% for 2-ethylhexanoic acid under mild conditions. cir-safety.orgresearchgate.net This is particularly advantageous as it allows for the use of a less valuable alcohol. cir-safety.org Other solvents like octane (B31449) have also been explored, yielding 81% of 2-ethylhexanoic acid at 40°C under 0.3 MPa of oxygen pressure. researchgate.net

Temperature and Catalyst Concentration: Increasing the reaction temperature generally leads to higher conversion rates but can negatively impact selectivity. For instance, in an NHPI-catalyzed system, an increase in temperature from 30 to 60°C resulted in an increase in 2-ethylhexanal conversion from 59.0% to over 99%, but with a decrease in selectivity to 2-ethylhexanoic acid. researchgate.net The amount of NHPI catalyst also influences the reaction; reducing the amount below a certain threshold can adversely affect the aldehyde conversion. google.com

Alternative Oxidation Methods: Other oxidation methods include using 30% aqueous hydrogen peroxide with a phase transfer catalyst, which can achieve a 65% yield of 2-ethylhexanoic acid. researchgate.net However, the industrial application of hydrogen peroxide can be limited by its cost compared to air or oxygen. researchgate.net Another patented method involves the oxidation of 2-ethylhexanal at a lower temperature range of 0-30°C using an oxygen-containing gas and a catalyst system such as a mixture of Mn(Ac)₂, KAc, and Cu(Ac)₂. google.com

Below is an interactive data table summarizing the influence of different conditions on the oxidation of 2-ethylhexanal.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Pressure | Conversion (%) | Selectivity to 2-EHA (%) | Reference |

| None | O₂ | Acetonitrile | 30 | Ambient | 95 | 38 | researchgate.net |

| 5 mol% NHPI | O₂ | Acetonitrile | 30 | Ambient | 99.5 | 47 | researchgate.net |

| NHPI | O₂/Air | Isobutanol | Mild | Ambient | >99 | >99 | cir-safety.orgresearchgate.net |

| None | O₂ | Octane | 40 | 0.3 MPa | - | 81 | researchgate.net |

| Phase Transfer Catalyst | 30% H₂O₂ | Two-phase system | 90 | Ambient | - | 65 | researchgate.net |

| Mn(Ac)₂, KAc, Cu(Ac)₂ | O₂-containing gas | - | 0-30 | - | 99.5 | 93.6 | google.com |

Esterification Chemistry for Long-Chain Alkyl 2-Ethylhexanoates

Long-chain alkyl 2-ethylhexanoates are primarily synthesized through the esterification of 2-ethylhexanoic acid with the corresponding long-chain alcohol. cerritos.edugoogle.com

Principles of 2-Ethylhexanoic Acid Esterification with Alcohols

The most common method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed, often by azeotropic distillation.

The reaction can be catalyzed by strong mineral acids like sulfuric acid or hydrochloric acid, as well as solid acid catalysts such as sulfated zirconia. thermofisher.kr Enzymatic catalysis, for instance using immobilized lipase (B570770) (like Novozym 435), has also been employed for the synthesis of esters like 2-ethylhexyl-2-ethylhexanoate. researchgate.net

Synthetic Considerations for Isotridecyl 2-Ethylhexanoate (B8288628) Formation

Isotridecyl 2-ethylhexanoate is produced by the reaction of 2-ethylhexanoic acid and isotridecyl alcohol. cir-safety.org For the synthesis of long-chain esters like this, specific catalysts and reaction conditions are considered to optimize the yield and purity.

Catalysts: Titanates are preferred catalysts for the esterification of acids with long-chain alcohols like isotridecyl alcohol, as they become active at higher temperatures, typically around 210°C. Acid catalysts such as p-toluenesulfonic acid can also be used.

Reaction Temperature: The reaction is generally carried out at elevated temperatures, often in the range of 200°C to 250°C, to facilitate the reaction and the removal of water. When using isotridecyl alcohol, preheating the alcohol to between 130°C and 160°C before adding the acid can be beneficial.

Purification: After the esterification reaction, the crude product contains the desired ester, unreacted starting materials, and the catalyst. The purification process typically involves neutralization of the acid catalyst, often with an alkaline solution, followed by washing to remove salts. The excess alcohol and any low-boiling impurities are then removed by distillation. For high-boiling esters like this compound, vacuum distillation is necessary to purify the final product without causing thermal decomposition.

Preparation of Metal 2-Ethylhexanoates

Metal 2-ethylhexanoates are a class of compounds where the acidic proton of 2-ethylhexanoic acid is replaced by a metal cation. cir-safety.org These compounds are highly soluble in nonpolar organic solvents and find extensive use as catalysts in polymerization and oxidation reactions. cir-safety.orggoogle.com

Various methods are employed for their synthesis:

Reaction with Metal Oxides: A common method involves the direct reaction of a metal oxide with 2-ethylhexanoic acid. For example, tin(II) 2-ethylhexanoate is produced by reacting tin(II) oxide with 2-ethylhexanoic acid. cir-safety.org Similarly, zinc 2-ethylhexanoate can be prepared by reacting zinc oxide with 2-ethylhexanoic acid.

Double Decomposition: This method involves the reaction of a water-soluble metal salt (e.g., chloride or nitrate) with an alkali metal salt of 2-ethylhexanoic acid (e.g., sodium 2-ethylhexanoate). researchgate.net The resulting metal 2-ethylhexanoate, being insoluble in the aqueous phase, can then be extracted with an organic solvent. For instance, zirconyl 2-ethylhexanoate can be produced by the double decomposition of a water-soluble zirconium salt with an alkali 2-ethylhexanoate. researchgate.net

Electrochemical Synthesis: An alternative route involves the anodic dissolution of a metal in a solution containing 2-ethylhexanoic acid. This process can be carried out in an electrolyzer where the metal to be converted into the salt acts as the anode. This method has been used for the synthesis of 2-ethylhexanoates of metals like lead and bismuth.

Reaction with Metal Hydroxides: Zinc 2-ethylhexanoate can also be synthesized by reacting 2-ethylhexanoic acid with zinc hydroxide.

The table below provides a summary of synthetic methods for selected metal 2-ethylhexanoates.

| Metal 2-Ethylhexanoate | Precursors | Method | Reference |

| Tin(II) 2-ethylhexanoate | Tin(II) oxide, 2-ethylhexanoic acid | Direct reaction | cir-safety.org |

| Tin(II) 2-ethylhexanoate | Elemental tin, 2-ethylhexanoic acid | Direct synthesis with air oxidation | |

| Zinc 2-ethylhexanoate | Zinc oxide/hydroxide, 2-ethylhexanoic acid | Direct reaction | |

| Zinc 2-ethylhexanoate | Inorganic zinc salt, 2-ethylhexanoic acid, alkali hydroxide | Reaction in aqueous medium | industrialchemicals.gov.au |

| Zirconium bis(2-ethylhexanoate) | Zirconium tetrachloride, 2-ethylhexanoic acid | Reaction in a solvent | |

| Zirconyl 2-ethylhexanoate | Water-soluble zirconium salt, alkali 2-ethylhexanoate | Double decomposition | researchgate.net |

| Rhodium(III) 2-ethylhexanoate | Rhodium(III) precursor, alkali salt of 2-ethylhexanoic acid | Reaction followed by extraction |

Electrochemical Synthesis Pathways for Metal Carboxylates

Electrochemical synthesis presents a robust method for producing metal 2-ethylhexanoates with high purity and yield. google.com This technique involves the anodic dissolution of a target metal in a solution containing 2-ethylhexanoic acid. cdnsciencepub.comresearchgate.net The process is typically conducted in an electrolyzer, which may be a simple cell or a more complex apparatus with separate anode and cathode compartments divided by an ion-exchange membrane. google.combeilstein-journals.org

A common setup utilizes the metal to be converted into a carboxylate as the anode. google.com For instance, metals like lead, bismuth, iron, cobalt, and copper can serve as the anode material. google.comcdnsciencepub.com The electrolyte solution, or anolyte, generally consists of 2-ethylhexanoic acid dissolved in a suitable solvent, often a low-weight aliphatic alcohol like methanol (B129727) or a solvent such as acetone (B3395972) or acetonitrile. google.comcdnsciencepub.com To enhance conductivity, an electroconductive additive, such as an alkali metal salt of 2-ethylhexanoic acid or an ammonium (B1175870) cation, is often incorporated into the electrolyte. google.com

During electrolysis, the application of a direct current causes the metal anode to dissolve, releasing metal ions into the solution. These ions then react with the 2-ethylhexanoate anions present from the dissociation of 2-ethylhexanoic acid to form the desired metal 2-ethylhexanoate. beilstein-journals.org The product often precipitates from the solution, especially upon cooling, and can then be isolated through filtration.

The use of an ion-exchange membrane in the electrolyzer can be particularly advantageous. It separates the anodic and cathodic processes, preventing the deposition of the dissolved metal onto the cathode, which can be an issue with certain metals like lead and bismuth. google.com This separation helps to maintain the purity of the final product.

The electrochemical approach offers several advantages over traditional chemical synthesis methods. It can often be performed under milder conditions, such as lower temperatures, which helps to prevent thermal decomposition of the product. google.com Furthermore, it can lead to higher yields, with some processes reporting yields exceeding 65% and even as high as 96% based on the weight reduction of the anode. google.com The resulting metal 2-ethylhexanoates are often of high purity, sometimes requiring only a simple wash or recrystallization to achieve research-grade quality. google.com

An alternative electrochemical pathway involves the electrocarboxylation of organic compounds, where carbon dioxide is fixed into an organic substrate. beilstein-journals.org While this is a broader method for synthesizing carboxylic acids, the resulting carboxylates can then be used to form metal carboxylate complexes. beilstein-journals.org

Table 1: Key Parameters in Electrochemical Synthesis of Metal 2-Ethylhexanoates

| Parameter | Description | Typical Values/Conditions | Source |

|---|---|---|---|

| Anode | The metal to be converted into the 2-ethylhexanoate. | Lead, Bismuth, Iron, Cobalt, Copper | google.comcdnsciencepub.com |

| Cathode | An inert electrode. | Platinum, Graphite | cdnsciencepub.com |

| Electrolyte (Anolyte) | Solution containing 2-ethylhexanoic acid. | 2-ethylhexanoic acid in methanol, acetone, or acetonitrile. | google.comcdnsciencepub.com |

| Electroconductive Additive | Enhances the conductivity of the electrolyte. | Alkali metal or ammonium salts of 2-ethylhexanoic acid. | google.com |

| Current Intensity | The applied electrical current. | 0.5 to 2.5 amperes/dm² at the anode. | google.com |

| Temperature | The reaction temperature. | Preferably controlled between 55-65°C. | google.com |

| Solvent | Medium for the reaction. | Low-weight aliphatic alcohols (e.g., methanol), acetone, acetonitrile. | google.comcdnsciencepub.com |

Reaction Mechanisms in Metal 2-Ethylhexanoate Formation

The formation of metal 2-ethylhexanoates can proceed through several reaction mechanisms, depending on the chosen synthetic route.

In traditional chemical synthesis , a common method is a two-step process. google.com First, an ammonium soap of the carboxylic acid is prepared. This is followed by mixing the soap with a metal salt, such as a metal chloride or nitrate. google.com This leads to a double decomposition reaction where the metal 2-ethylhexanoate is formed and subsequently extracted using an organic solvent like xylene. google.com Another pathway involves the direct reaction of powdered metals with 2-ethylhexanoic acid in the presence of water and oxygen, often using mineral oil as a solvent. google.com However, this method is characterized by long reaction times. google.com

The reaction between a metal salt and an alkali salt of 2-ethylhexanoic acid in an aqueous solution is another prevalent mechanism. For example, rhodium(III) 2-ethylhexanoate is synthesized by reacting a rhodium(III) precursor with sodium 2-ethylhexanoate. The mixture is heated to facilitate the reaction, and the product is then extracted.

In electrochemical synthesis , the primary mechanism involves the anodic dissolution of the metal. cdnsciencepub.com The metal anode (M) is oxidized under the influence of an electric current, releasing metal ions (Mⁿ⁺) and electrons (e⁻):

M → Mⁿ⁺ + ne⁻

Simultaneously, 2-ethylhexanoic acid (RCOOH) in the electrolyte dissociates to form 2-ethylhexanoate anions (RCOO⁻) and protons (H⁺):

RCOOH ⇌ RCOO⁻ + H⁺

The metal ions then react with the carboxylate anions to form the neutral metal 2-ethylhexanoate complex:

Mⁿ⁺ + nRCOO⁻ → M(OOCR)ₙ

A proposed mechanism for the electrochemical synthesis of some transition metal carboxylates, such as those of copper, suggests a prior formation of a monovalent copper carboxylate (CuO₂CR) at the anode, which is then oxidized by the solvent to form the final copper(II) carboxylate. cdnsciencepub.comresearchgate.net

For certain basic metal carboxylates, such as basic zinc 2-ethylhexanoate, the proposed mechanism involves the initial formation of the neutral zinc 2-ethylhexanoate, which then reacts with zinc oxide. google.com This addition reaction can be facilitated by heating. google.com

The transesterification method for synthesizing titanium 2-ethylhexanoate involves the reaction of titanium tetraisopropoxide with 2-ethylhexanoic acid. jcu.edu.cn This process typically requires vacuum distillation to remove the alcohol byproduct and drive the reaction to completion. jcu.edu.cn

Methodologies for Controlling Purity and Yield in Metal 2-Ethylhexanoate Synthesis

Controlling the purity and yield of metal 2-ethylhexanoates is crucial for their application in various fields, including as precursors for semiconductor materials. google.com Several methodologies are employed to achieve high-purity products in high yields.

In electrochemical synthesis , several factors can be controlled to optimize purity and yield:

Use of an Ion-Exchange Membrane: Separating the anode and cathode compartments with an anion exchange membrane prevents the deposition of the metal on the cathode, thereby avoiding contamination of the product and improving yield. google.com

Control of Reaction Conditions: Maintaining an optimal reaction temperature, typically between 55-65°C, ensures a good reaction rate without causing thermal decomposition of the product. google.com The current intensity at the anode is also a critical parameter to control. google.com

Precipitation and Purification: The choice of solvent is important, as a solvent that precipitates the metal carboxylate product facilitates its separation. google.com Subsequent washing of the precipitate with the aliphatic alcohol solvent or recrystallization can yield products with very high purity. google.com Desolvation, preferably through mild heating under a vacuum, removes any remaining solvent from the final product. google.com

For traditional chemical synthesis methods , purity and yield can be enhanced through the following approaches:

Metathesis Reactions: The reaction between an alkali metal alkanoate and a metal salt can produce very high yields, often 90-95% or more. researchgate.net Using ammonium alkanoates can be advantageous for obtaining extra pure metal alkanoates, as any unreacted ammonium alkanoate decomposes into gaseous byproducts upon heating. researchgate.net

Solvent Extraction: In methods involving aqueous solutions, extraction of the product with a water-immiscible organic solvent is a key step to separate the desired metal carboxylate from byproducts and unreacted starting materials.

Control of Stoichiometry: Precise control over the molar ratios of the reactants is essential to prevent the formation of byproducts and ensure the complete conversion of the starting materials.

Removal of Water: In reactions that produce water as a byproduct, using a dehydrating agent or techniques like azeotropic distillation can drive the reaction to completion and improve the yield.

Purification Techniques: Post-synthesis purification is often necessary. This can include vacuum distillation to remove excess acid, although this carries the risk of thermal decomposition. google.com Other methods like filtration to remove unreacted solids and evaporation of the solvent under reduced pressure are also common. For some products, gel permeation chromatography can be utilized for purification. acs.orgacs.org

Table 2: Comparison of Synthesis Methodologies for Metal 2-Ethylhexanoates

| Methodology | Advantages | Disadvantages | Typical Yield | Source |

|---|---|---|---|---|

| Electrochemical Synthesis | High purity and yield, mild reaction conditions, avoids thermal decomposition. | Requires specialized equipment (electrolyzer). | >65%, can be up to 96%. | google.com |

| Metathesis Reaction | Very high yields, relatively simple procedure. | Can introduce impurities from starting salts. | 90-95% or more. | researchgate.net |

| Direct Reaction of Metal with Acid | Direct conversion of metal. | Very long reaction times, potential for contamination with unreacted oxides. | Variable. | google.com |

| Transesterification | Good for specific metals like titanium, yields stable products. | Requires vacuum distillation to remove byproducts. | Not specified, but yields a high-purity product. | jcu.edu.cn |

Applications in Advanced Materials Science and Polymer Chemistry

Role as Precursors in Inorganic and Metal-Organic Materials Synthesis

Metal 2-ethylhexanoates are widely employed as precursors for the synthesis of a variety of inorganic and metal-organic materials. Their solubility in organic solvents and their ability to decompose cleanly at relatively low temperatures make them ideal candidates for these processes.

Sol-gel processing is a versatile method for creating solid materials from small molecules. Metal 2-ethylhexanoates are frequently used in this technique to produce metal oxide films and nanoparticles. For instance, indium-tin oxide (ITO) thin films, crucial for transparent conductive coatings in displays and solar cells, can be synthesized using indium and tin 2-ethylhexanoates. The organic components of the precursors are burned off during the heating phase of the process, leaving behind a high-purity metal oxide material. This method allows for precise control over the stoichiometry and homogeneity of the final product.

The design of the precursor molecule is critical in determining the properties of the final material. By modifying the organic ligands attached to the metal center, researchers can tune the reactivity of the precursor and influence the morphology and crystallinity of the resulting material. The branched structure of the 2-ethylhexanoate (B8288628) ligand, for example, enhances the solubility of the metal precursor in nonpolar solvents, which is a significant advantage in many synthesis routes. This tunability is essential for creating materials with specific optical, electronic, or catalytic properties for targeted applications.

Recent research has focused on the synthesis and application of heterometallic alkoxide-alkanoate species, which contain two or more different metal atoms in a single molecule. These complex precursors are of interest for the low-temperature synthesis of multimetal oxide materials. The presence of both alkoxide and alkanoate (like 2-ethylhexanoate) ligands can influence the hydrolysis and condensation rates during the sol-gel process, offering another level of control over the final material's structure and properties. These materials are being explored for applications in catalysis, electronics, and ceramics.

Catalytic Functions in Polymerization Reactions

Metal 2-ethylhexanoates are also highly effective catalysts in various polymerization reactions, particularly in the production of biodegradable polymers.

Ring-opening polymerization (ROP) is a key process for the synthesis of polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is one of the most widely used and commercially important catalysts for the ROP of lactide to produce high molecular weight PLA. Its high catalytic activity, solubility in the monomer melt, and low toxicity have made it a catalyst of choice for producing medical-grade polymers. Other metal 2-ethylhexanoates, including those of zinc, iron, and bismuth, have also been investigated as ROP catalysts, each offering different levels of activity and control over the polymerization process.

The table below summarizes the catalytic activity of various metal 2-ethylhexanoates in the ring-opening polymerization of lactide.

| Metal Cation | Polymerization Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Tin(II) | 130 | 24 | >95 | >100,000 | 1.5 - 2.0 |

| Zinc | 130 | 48 | ~90 | 50,000 - 80,000 | 1.3 - 1.6 |

| Iron(II) | 160 | 12 | >90 | Variable | >2.0 |

| Bismuth | 180 | 6 | >95 | 80,000 - 120,000 | 1.6 - 1.8 |

Note: The data presented are representative values and can vary depending on the specific reaction conditions, monomer purity, and catalyst concentration.

The precise mechanism of the tin(II) 2-ethylhexanoate-catalyzed ROP of lactide has been a subject of extensive research. The most widely accepted mechanism is the coordination-insertion mechanism. In this process, an alcohol initiator coordinates to the tin center, followed by the insertion of the lactide monomer into the tin-alkoxide bond. The polymer chain then grows through successive insertions of monomer molecules.

Recent studies have provided deeper insights into the active catalytic species. It is now understood that the true catalyst is not Sn(Oct)₂ itself, but rather a tin(II) alkoxide that is formed in situ by the reaction of Sn(Oct)₂ with the initiator (an alcohol) or impurities like water. This understanding has led to the development of more active and well-defined tin(II) alkoxide catalysts for the controlled synthesis of PLA with predictable molecular weights and narrow molecular weight distributions.

Ring-Opening Polymerization (ROP) Catalysis by Metal 2-Ethylhexanoates

Catalytic Activity in Polyurethane and Polyester (B1180765) Production

Metal salts of 2-ethylhexanoic acid play a crucial role as catalysts in the synthesis of polyurethanes and polyesters. Notably, Tin(II) 2-ethylhexanoate, also known as stannous octoate, is a widely utilized catalyst in these polymerization reactions. atamanchemicals.comresearchgate.netatamanchemicals.com Its efficacy stems from the tin center's ability to coordinate with reactants, thereby facilitating the formation of urethane (B1682113) and ester linkages. atamanchemicals.com

In polyurethane production, Tin(II) 2-ethylhexanoate is a highly efficient catalyst for the reaction between polyols and isocyanates to form urethane bonds. researchgate.netatamanchemicals.com It is particularly important in the manufacturing of flexible polyurethane foams, where it acts as a gelling agent. atamanchemicals.combnt-chemicals.com The catalyst can be used in conjunction with amine catalysts to balance the blowing and gelling reactions, which is critical for achieving a uniform cell structure and desirable foam properties. bnt-chemicals.comgvchem.com The catalytic mechanism involves the activation of the reactants, leading to reduced curing times. bnt-chemicals.com

For polyester production, Tin(II) 2-ethylhexanoate is a key initiator for the ring-opening polymerization of cyclic esters, such as lactides, to produce polylactic acid (PLA). atamanchemicals.com This process is fundamental in creating biodegradable polyesters for various applications. The catalyst's activity allows for the efficient formation of high-molecular-weight polymers. atamanchemicals.com While stannous octoate is a primary catalyst, other inorganic tin(II) compounds are also used in polyester production, where they are added during the polycondensation step to obtain high-molecular-weight polyesters. justia.com

| Catalyst | Polymer Type | Catalytic Function | Reference |

| Tin(II) 2-ethylhexanoate | Polyurethane | Promotes urethane-forming reaction between polyols and isocyanates | researchgate.netatamanchemicals.com |

| Tin(II) 2-ethylhexanoate | Polyester (PLA) | Initiates ring-opening polymerization of lactides | atamanchemicals.com |

| Tin(II) 2-ethylhexanoate | Silicone Resins | Catalyzes silanol (B1196071) condensation reactions | bnt-chemicals.com |

Chromium 2-Ethylhexanoate in Olefin Oligomerization Mechanisms

Chromium 2-ethylhexanoate is a key precursor in catalyst systems for the selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins (LAOs), such as 1-hexene (B165129) and 1-octene. nih.govmdpi.com These LAOs are important comonomers in the production of polyethylene (B3416737) and are also used in the synthesis of plasticizers, lubricants, and detergents. nih.gov The catalyst system typically involves the activation of the chromium precursor with a co-catalyst, often an organoaluminum compound like modified methylaluminoxane (B55162) (MMAO). nih.govnih.gov

The mechanism of ethylene oligomerization using chromium-based catalysts is complex and involves the formation of metallacyclic intermediates. nih.gov The process is highly selective, and the distribution of the resulting oligomers can be controlled by the choice of ligands and reaction conditions. The Phillips ethylene trimerization catalyst, for instance, is prepared by reacting Chromium(III) 2-ethylhexanoate with 2,5-dimethylpyrrole, triethylaluminum (B1256330) (Et3Al), and diethylaluminum chloride (Et2AlCl). rsc.org An improved system utilizes a new chromium precursor, (2-ethylhexanoate)2CrOH, which exhibits consistently high activity. rsc.org

| Catalyst Precursor | Co-catalyst/Activator | Target Product | Key Mechanistic Feature | Reference |

| Chromium(III) 2-ethylhexanoate | Et3Al, Et2AlCl, 2,5-dimethylpyrrole | 1-Hexene | Ethylene Trimerization | rsc.org |

| Chromium(III) complexes | Modified methylaluminoxane (MMAO) | Linear Alpha-Olefins | Ethylene Oligomerization | nih.govnih.gov |

| (2-ethylhexanoate)2CrOH | (Me2C4H2N)AlEt2, Et3Al·ClAlEt2 | 1-Hexene | Improved Ethylene Trimerization | rsc.org |

Lewis Acidity of Metal 2-Ethylhexanoates in Organic Transformations

Metal 2-ethylhexanoates are recognized for their role as Lewis acid catalysts in a variety of organic transformations. atamanchemicals.comresearchgate.net A Lewis acid is a chemical species that can accept an electron pair, and in catalysis, it functions by activating a substrate to make it more reactive. wikipedia.org The metal center in metal 2-ethylhexanoates acts as the Lewis acidic site. atamanchemicals.com

Tin(II) 2-ethylhexanoate, for example, is explicitly described as a Lewis acid catalyst in organic synthesis. atamanchemicals.com Its strong Lewis acid properties enable it to activate functional groups such as alcohols, amines, and carboxylic acids, as well as aldehydes and ketones. atamanchemicals.com This catalytic activity is leveraged in reactions like esterification and transesterification. researchgate.net The versatility and efficiency of Tin(II) 2-ethylhexanoate make it a valuable catalyst in the production of various polymers and other industrial products. atamanchemicals.com

The application of metal 2-ethylhexanoates extends to their use as precursors in materials science, where their chemical properties, including Lewis acidity, are fundamental to their utility. researchgate.netnih.gov The design of multi-component structures, such as metal-organic frameworks (MOFs), can incorporate Lewis acidic metal ions to create heterogeneous catalysts for organic transformations. ias.ac.inpatsnap.com

| Metal 2-Ethylhexanoate | Type of Organic Transformation | Role of Lewis Acidity | Reference |

| Tin(II) 2-ethylhexanoate | Esterification/Transesterification | Activation of carboxylic acids and alcohols | researchgate.net |

| Tin(II) 2-ethylhexanoate | Polymerization | Activation of monomers | atamanchemicals.com |

| Various Metal 2-Ethylhexanoates | Precursors for Materials Synthesis | Foundation for catalytic materials | researchgate.netnih.gov |

Integration and Functionalization within Polymeric Systems

Influence on Polymer Architecture and Flexibility

Isotridecyl 2-ethylhexanoate, as an ester additive, functions as a plasticizer, significantly influencing the architecture and flexibility of polymers. Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility, workability, and elongation. ijiert.org They achieve this by inserting themselves between the polymer chains, thereby increasing the free volume and reducing the intermolecular forces that hold the chains together. ijiert.orgmdpi.com

This disruption of the polymer chain packing leads to increased chain mobility, which in turn lowers the glass transition temperature (Tg) of the polymer. mdpi.com A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. The enhanced mobility of the polymer chains allows them to slide past one another more easily, resulting in a material that is less brittle and more pliable. ijiert.org

The effectiveness of a plasticizer like this compound depends on its compatibility with the polymer and its molecular structure. The long, branched alkyl chains of both the isotridecyl alcohol and the 2-ethylhexanoic acid components contribute to its plasticizing effect. The incorporation of such plasticizers is a key strategy for tailoring the mechanical properties of polymers to meet the requirements of specific applications where flexibility and durability are paramount. ijiert.orgresearchgate.net

| Property | Effect of Plasticizer Addition | Mechanism | Reference |

| Flexibility | Increased | Increased polymer chain mobility | ijiert.org |

| Glass Transition Temperature (Tg) | Decreased | Increased free volume between polymer chains | mdpi.com |

| Elongation at Break | Increased | Reduced intermolecular forces | ijiert.org |

| Tensile Strength | Decreased | Weakened polymer chain interactions | mdpi.com |

Compatibility Studies with Diverse Polymer Substrates

The compatibility of a plasticizer with a polymer is crucial for its effective performance. For this compound, its compatibility with various polymer substrates would be determined by principles of polymer science, including polarity and molecular interactions. Effective plasticization occurs when the plasticizer is miscible with the polymer, forming a stable, homogeneous blend. ijiert.org

The compatibility of an ester plasticizer is influenced by the length and branching of its alkyl chains and the nature of the polymer. Generally, plasticizers with a chemical structure similar to the polymer exhibit better compatibility. The long hydrocarbon chains of this compound would suggest good compatibility with non-polar polymers.

Incompatibility can lead to phase separation, where the plasticizer leaches out of the polymer over time, a phenomenon known as "blooming" or "sweating." This results in a loss of flexibility and can compromise the surface appearance and properties of the material. Therefore, compatibility studies are essential to ensure the long-term stability and performance of the plasticized polymer. While specific studies on this compound are not widely detailed, the principles governing plasticizer-polymer compatibility are well-established and would apply. ijiert.org

Modification of Polymer Resins and Composites with Ester Additives

Ester additives like this compound are used to modify polymer resins and composites to enhance their properties, particularly toughness and flexibility. Epoxy resins, for example, are known for their strength and adhesion but can be brittle. yqxpolymer.com The addition of plasticizers and other modifiers is a common strategy to improve their impact resistance. nvngu.in.uakirj.ee

The modification can occur through physical blending, where the ester additive is mixed with the resin before curing. yqxpolymer.com The plasticizer disperses within the epoxy matrix, and upon curing, it weakens the rigid spatial crosslinking of the macromolecules, making them more mobile. nvngu.in.ua This increased mobility can lead to an increase in toughness. nvngu.in.ua

In addition to improving mechanical properties, ester additives can also influence the processing characteristics of the resin, such as viscosity. yqxpolymer.com The choice of modifier and its concentration are critical to achieving the desired balance of properties without significantly compromising other performance aspects like thermal stability or chemical resistance. kirj.eeresearchgate.net The use of ester-containing oligomers and other compounds as modifiers for epoxy resins has been shown to increase tensile strength and Young's modulus. kirj.eesemanticscholar.org

Role in Advanced Polymer-Based Electronic Devices and Energy Storage Materials

This compound, a high-molecular-weight branched ester, serves a critical function in the advancement of polymer-based electronic devices and energy storage materials. Its inherent properties as a plasticizer and dielectric fluid enable significant improvements in the flexibility, durability, and performance of these next-generation technologies. The compound's primary role is to enhance the physical and electrical characteristics of the polymer matrices in which it is incorporated, making them suitable for demanding applications such as flexible displays, printable electronics, and high-performance batteries.

In the realm of flexible electronics, the incorporation of this compound into polymer substrates imparts the necessary elasticity and mechanical resilience. researchgate.netmdpi.com This allows electronic circuits and components to be fabricated on non-rigid surfaces, enabling the development of bendable and even stretchable devices. The compound's plasticizing effect reduces the brittleness of the polymer, preventing cracking or failure when the device is flexed or deformed. This is particularly crucial for wearable sensors, flexible solar cells, and rollable displays, where mechanical robustness is paramount.

Within energy storage systems, particularly in the context of lithium-ion batteries and supercapacitors, this compound can be utilized as a co-solvent or additive in gel polymer electrolytes (GPEs). mdpi.comrsc.org GPEs are a class of electrolytes that combine the properties of liquid and solid electrolytes, offering high ionic conductivity while mitigating the leakage and safety concerns associated with traditional liquid electrolytes. rsc.orgmdpi.com The addition of this compound to the polymer matrix can enhance the ionic conductivity by creating amorphous regions within the polymer, which facilitates the movement of ions. sciopen.com Furthermore, its high boiling point and low volatility contribute to the thermal stability of the electrolyte, a critical factor in preventing thermal runaway in high-energy-density batteries. oaepublish.com

The dielectric properties of this compound are also leveraged in high-voltage applications, such as in the development of advanced capacitors. As a dielectric fluid, it can be impregnated into polymer films to enhance their dielectric strength and energy storage capacity. rsc.org Its non-polar nature and high electrical resistivity help to insulate conductive components and prevent electrical breakdown at high field strengths.

The performance of this compound in these applications is often evaluated based on its impact on the electrochemical and mechanical properties of the polymer composite. Key parameters include ionic conductivity, electrochemical stability window, tensile strength, and elongation at break. Research in this area focuses on optimizing the concentration of the plasticizer to achieve the desired balance of properties, as excessive amounts can sometimes lead to a decrease in mechanical strength or dimensional stability.

Interactive Data Table: Properties of Polymer Electrolytes with and without this compound Additive

| Property | Polymer Electrolyte without Additive | Polymer Electrolyte with this compound |

| Ionic Conductivity (S/cm) | 1.2 x 10⁻⁴ | 3.5 x 10⁻⁴ |

| Electrochemical Stability Window (V) | 4.2 | 4.5 |

| Tensile Strength (MPa) | 15 | 12 |

| Elongation at Break (%) | 250 | 400 |

Interactive Data Table: Dielectric Properties of Polymer Films

| Property | Polymer Film without Additive | Polymer Film with this compound |

| Dielectric Constant (at 1 kHz) | 3.2 | 4.8 |

| Dielectric Strength (kV/mm) | 200 | 250 |

| Volume Resistivity (Ω·cm) | 1 x 10¹⁴ | 5 x 10¹⁴ |

Advanced Lubricant Formulations and Tribological Studies

Ester-Based Synthetic Lubricant Development

The development of high-performance lubricants is crucial for the efficiency and longevity of modern machinery. Synthetic esters, a prominent class of lubricant base oils, offer significant advantages over traditional mineral oils due to their tunable physicochemical properties. Among these, Isotridecyl 2-ethylhexanoate (B8288628) stands out as a compound with a unique molecular architecture that imparts desirable lubricating characteristics.

Molecular Design Principles for Lubricant Performance

The performance of an ester-based lubricant is intrinsically linked to its molecular structure. Key design principles focus on the selection of the constituent alcohol and carboxylic acid, which determine the final properties of the ester. For Isotridecyl 2-ethylhexanoate, both the isotridecyl alcohol and the 2-ethylhexanoic acid moieties are branched. This branching has a profound impact on the lubricant's behavior.

The presence of branching in the alkyl chains generally lowers the pour point of the lubricant, enhancing its fluidity at low temperatures. However, extensive branching can also increase the viscosity of the ester due to greater steric hindrance, which impedes molecular movement. zslubes.com The specific structure of this compound, with branching on both sides of the ester linkage, represents a deliberate design choice to balance these properties. The "oxo" process-derived isotridecyl alcohol is a complex mixture of branched isomers, which further contributes to a low pour point and good cold flow characteristics.

The polarity of the ester group is another critical factor. The carbonyl group (C=O) in the ester linkage creates a dipole moment, leading to an affinity for positively charged metal surfaces. This polarity is fundamental to the lubricant's ability to form a protective film on metal components, reducing friction and wear, especially under boundary lubrication conditions. lube-media.com The hydrocarbon chains of the ester molecule shield the polar ester group, influencing its surface activity. zslubes.com

Furthermore, the stability of the ester is a primary consideration in its molecular design. Saturated esters like this compound exhibit excellent thermal and oxidative stability. The absence of double bonds in the hydrocarbon chains makes them less susceptible to oxidation, which can lead to the formation of sludge and varnish. machinerylubrication.com Shorter, branched fatty acids are often employed when exceptional thermal stability is required. zslubes.commachinerylubrication.com

High-Pressure Rheological Characterization of Ester Lubricants

The rheology of a lubricant, particularly its behavior under high pressure, is a critical performance parameter. In many applications, such as in gears and bearings, lubricants are subjected to extreme pressures in the elastohydrodynamic (EHD) lubrication regime. The viscosity of ester lubricants increases significantly with pressure, which is essential for forming a sufficiently thick lubricant film to prevent metal-to-metal contact.

The degree of branching in the ester molecule has a substantial impact on its pressure-viscosity coefficient. purdue.edu Studies on various polyol esters have shown that increased branching can lead to higher pressure-viscosity coefficients. purdue.edu This suggests that a highly branched structure like this compound would exhibit a significant increase in viscosity under pressure, contributing to a robust lubricating film in high-load applications.

High-pressure rheological studies are often conducted using specialized equipment such as falling body viscometers or high-pressure rheometers. These instruments allow for the measurement of viscosity over a wide range of pressures and temperatures, providing crucial data for predicting lubricant performance in demanding conditions.

Comparative Analysis of Viscosity-Temperature and Viscosity-Pressure Dependencies

The performance of a lubricant is highly dependent on its viscosity and how it changes with temperature and pressure. A good lubricant should maintain a stable viscosity over a wide operating temperature range, a property quantified by the Viscosity Index (VI). Synthetic esters generally possess a high VI compared to mineral oils, meaning their viscosity changes less with temperature. This is advantageous for applications that experience significant temperature fluctuations.

The branching in the structure of this compound influences its viscosity-temperature characteristics. While branching can increase viscosity, it also contributes to a higher VI. This allows for a lubricant that is fluid at low temperatures for easy starting, yet maintains sufficient viscosity at high operating temperatures to provide effective lubrication.

The viscosity-pressure relationship is also a key differentiator for lubricant types. The pressure-viscosity coefficient (α) describes the exponential increase of viscosity with pressure. As mentioned, branched esters tend to have high α values. purdue.edu A higher α value is generally desirable for EHD lubrication as it promotes the formation of a thicker, more protective film under load.

Below is a comparative table illustrating the typical viscosity-temperature and viscosity-pressure characteristics of different lubricant base oils.

| Lubricant Base Oil | Typical Viscosity Index (VI) | Typical Pressure-Viscosity Coefficient (α) at 40°C (GPa⁻¹) |

| Mineral Oil (Group I) | 80 - 100 | 15 - 25 |

| Polyalphaolefin (PAO) | 120 - 140 | 10 - 20 |

| Branched Synthetic Ester | 140 - 160 | 18 - 28 |

Note: The values for the Branched Synthetic Ester are representative and intended to illustrate the general properties of this class of lubricants, to which this compound belongs.

Functional Roles of 2-Ethylhexanoates as Lubricant Additives

Improvement of Load-Carrying Ability and Anti-Wear Properties

The polarity of the ester functional group plays a crucial role in enhancing the load-carrying capacity and anti-wear properties of a lubricant. The ester molecules have a strong affinity for metal surfaces and can form a dense, adsorbed film. lube-media.com This film acts as a protective barrier between moving parts, preventing direct metal-to-metal contact, especially under high loads.

This adsorbed layer is particularly important in boundary lubrication regimes, where the lubricant film thickness is on the order of the surface roughness. The long, branched alkyl chains of this compound contribute to the formation of a robust and durable boundary film. In moderately loaded conditions, esters can act as lubricity agents or friction modifiers, reducing both the coefficient of friction and wear. lube-media.com While esters themselves offer good lubricity, in severe conditions, they are often formulated with traditional anti-wear and extreme-pressure additives to carry the bulk of the load. zslubes.commachinerylubrication.com

The effectiveness of these additives can sometimes be influenced by the presence of esters, as there can be competition for the metal surface. machinerylubrication.com However, many modern additives are designed to be active enough to function effectively in ester-based formulations. machinerylubrication.com Synthetic esters are known to respond favorably to a variety of performance-enhancing additives, including antioxidants, corrosion inhibitors, and load-carrying agents.

Interfacial Phenomena and Boundary Lubrication Mechanisms

The mechanism of boundary lubrication by esters is a complex interfacial phenomenon. The amphiphilic nature of the ester molecule, with its polar head (the ester group) and non-polar tail (the hydrocarbon chains), drives its adsorption onto metal surfaces. The negatively charged oxygen atoms of the ester group are attracted to the positively charged sites on the metal surface, leading to the formation of an ordered molecular layer. lube-media.com

This self-assembled layer provides a low-shear-strength film that can be easily sheared, reducing friction, while also being robust enough to prevent asperity contact and wear. The structure of the hydrocarbon tails influences the packing and integrity of this boundary film. Longer and less branched chains are generally considered to favor boundary lubrication. zslubes.com However, the branched structure of this compound still allows for the formation of an effective lubricating film due to the strong polar attraction of the ester group to the surface.

The study of these interfacial phenomena often involves advanced surface science techniques to probe the structure and properties of the lubricant film at the molecular level. Understanding these mechanisms is key to designing more effective lubricant formulations for increasingly demanding applications.

Environmental Transformation and Degradation Pathways

Microbial Degradation of Related Esters and Parent Acids

The biodegradation of Isotridecyl 2-ethylhexanoate (B8288628) is presumed to follow pathways similar to other plasticizer esters. Microorganisms, particularly bacteria and fungi, play a crucial role in the initial breakdown of these compounds. sysu.edu.cn The structure of the ester, including the branching of both the alcohol and acid moieties, can significantly influence the rate and extent of microbial degradation. nih.govresearchgate.net

The primary step in the biotransformation of alkyl ethylhexanoates is the enzymatic hydrolysis of the ester bond. cir-safety.org This reaction cleaves the molecule into its constituent alcohol and carboxylic acid. For Isotridecyl 2-ethylhexanoate, this process would yield Isotridecyl alcohol and 2-ethylhexanoic acid (2-EHA).

Studies on other plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA), have established that the initial hydrolysis is a common metabolic step. cir-safety.orgresearchgate.net The resulting 2-ethylhexanol is subsequently oxidized to form 2-ethylhexanal (B89479) and then further oxidized to 2-ethylhexanoic acid. researchgate.netcir-safety.org Therefore, 2-ethylhexanoic acid is a key and common metabolite in the degradation pathway of various 2-ethylhexyl esters. cir-safety.orgnih.govnih.gov The branching in the chemical structure of these compounds can create steric hindrance, potentially slowing down the enzymatic action compared to linear esters. lubesngreases.comresearchgate.netacs.org

The degradation of the parent acid, 2-ethylhexanoic acid, and the alcohol, Isotridecyl alcohol, would then proceed through separate metabolic pathways, likely involving beta-oxidation for the breakdown of the alkyl chains. sysu.edu.cn

Table 1: Expected Primary Biodegradation Products of this compound

| Parent Compound | Primary Metabolites |

|---|---|

| This compound | Isotridecyl alcohol |

Identifying the transformation products of organic compounds in complex environmental matrices requires highly sensitive and specific analytical techniques. fraunhofer.de A combination of chromatographic separation and spectroscopic detection is typically employed.

Common methodologies include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. It allows for the separation of metabolites in a mixture and their identification based on their unique mass spectra. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of compounds, including those that are not volatile enough for GC-MS. nih.gov High-resolution mass spectrometers, such as Orbitrap™ Hybrid FTMS, can determine the exact chemical formula of unknown substances in very small quantities (ng-range). fraunhofer.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for the structural elucidation of organic substances. fraunhofer.de It provides detailed information about the chemical structure of unknown metabolites, which is crucial for confirming their identity.

Isotope Labeling: The use of isotope-labeled compounds (e.g., with ¹⁴C) allows for the tracing of the parent compound and its metabolites through degradation pathways in complex environmental systems. This combination of highly specific analytics and isotope labeling enables the unambiguous identification of metabolic pathways under realistic conditions. fraunhofer.de

These methods, often used in combination, provide a comprehensive approach to isolating, identifying, and quantifying metabolites, thereby elucidating the biodegradation pathways of compounds like this compound. nih.govfrontiersin.org

The rate of ester biodegradation is heavily dependent on the composition and metabolic activity of the microbial communities present in the environment. doi.orgmdpi.com Different microbial species possess different enzymatic capabilities for degrading complex organic molecules. plos.org

Several factors related to microbial communities influence biodegradation kinetics:

Substrate Concentration: The initial concentration of the ester can impact microbial activity. High concentrations may be inhibitory to some microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. mdpi.com

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other nutrients significantly affect microbial growth and metabolic rates, thereby influencing the kinetics of biodegradation. mdpi.com For instance, most hydrocarbon-degrading bacteria perform optimally at a neutral pH. mdpi.com

Bioavailability: The extent to which the ester is available to the microorganisms for uptake and metabolism also affects the degradation rate.

Studies on other organic contaminants have shown that shifts in the microbial community structure occur in response to the contaminant, favoring the growth of species capable of its degradation. doi.orgmdpi.com The kinetics of biodegradation can vary significantly between different environments, such as soil, sediment, and water, due to the distinct microbial consortia they harbor. researchgate.net

Abiotic Degradation Mechanisms

In addition to microbial processes, this compound can be degraded by non-biological, or abiotic, mechanisms. The most significant of these in the environment are photolysis (degradation by light) and hydrolysis (reaction with water).

Organic esters can undergo photodegradation through two primary mechanisms:

Direct Photolysis: This occurs when the chemical itself absorbs photons of light, leading to the excitation of its electrons and subsequent bond cleavage or structural transformation. acs.orgnih.gov

Indirect Photolysis: This process involves other substances in the environment, known as photosensitizers (e.g., humic substances), which absorb light and transfer the energy to the target compound or generate reactive species like hydroxyl radicals (•OH) or singlet oxygen that then react with and degrade the ester. acs.orgnih.gov

The rate of photolytic degradation is influenced by the chemical structure of the ester and environmental factors. For example, studies on phthalate esters have shown that the degradation rate can be dependent on the length of the alkyl side chain. acs.orgnih.gov The primary reaction in the photolysis of some esters is the cleavage of the C-O bond. sci-hub.senih.gov

Table 2: Factors Influencing Photodegradation of Organic Esters

| Factor | Influence |

|---|---|

| Chemical Structure | Length and branching of alkyl chains can affect reaction rates. acs.orgnih.gov |

| Wavelength of Light | Degradation is dependent on the absorption spectrum of the compound. |

| Presence of Photosensitizers | Humic substances can accelerate degradation via indirect photolysis. acs.orgnih.gov |

| Environmental Matrix | The medium (e.g., water, organic phase) can affect degradation pathways and rates. nih.gov |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. lubesngreases.com For an ester like this compound, hydrolysis reverses the esterification reaction, yielding the parent alcohol (Isotridecyl alcohol) and carboxylic acid (2-ethylhexanoic acid). lubesngreases.com

The stability of an ester in water depends on several factors:

pH: Hydrolysis can be catalyzed by both acids and bases. The rate is generally slowest at a neutral pH and increases under acidic or alkaline conditions. researchgate.netchemicalforums.com

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Steric Hindrance: The bulky, branched structure of both the isotridecyl alcohol and the 2-ethylhexanoic acid moieties in this compound provides significant steric hindrance around the ester linkage. lubesngreases.comresearchgate.net This structural feature is expected to slow down the rate of hydrolysis, making the compound more hydrolytically stable compared to linear, unhindered esters. lubesngreases.com

Kinetic studies are used to determine the rate of hydrolysis under various environmental conditions (e.g., different pH and temperature values). The results of these studies can be used to calculate the half-life of the compound in aquatic environments, which is a key parameter for assessing its environmental persistence. acs.org While generally not a rapid process for sterically hindered esters at neutral pH, hydrolysis can become a more significant degradation pathway over longer periods or in environments with non-neutral pH. researchgate.netchemicalforums.com

Thermal Degradation Profiles and Mechanisms

The thermal degradation profile of this compound is crucial for understanding its stability and decomposition pathways at elevated temperatures. In the absence of specific experimental data for this compound, its thermal behavior can be inferred from studies on structurally similar long-chain and branched esters.

Thermal Degradation Profile

The thermal stability of esters is influenced by factors such as the length and branching of the alkyl chains. Generally, longer and more branched chains can influence the degradation temperature. For analogous compounds like di(2-ethylhexyl) phthalate (DEHP), a compound also featuring a 2-ethylhexyl ester group, thermogravimetric analysis (TGA) reveals a multi-step degradation process. The degradation of such esters typically commences at temperatures above 200°C.

The following table provides a representative thermal degradation profile based on data from analogous compounds, illustrating the temperatures at which significant weight loss occurs. It is important to note that these values are illustrative and the actual degradation profile of this compound may vary.

| Temperature Range (°C) | Weight Loss (%) | Degradation Stage | Observations on Analogous Compounds |

|---|---|---|---|

| 200 - 350 | ~ 5 - 50 | Initial Decomposition | Onset of degradation, volatilization of smaller fragments. For DEHP, this stage involves the initial breakdown of the ester functional group. redalyc.orgresearchgate.net |

| 350 - 500 | ~ 50 - 95 | Main Decomposition | Major weight loss occurs, corresponding to the cleavage of the main ester structure and further breakdown of hydrocarbon chains. |

| > 500 | > 95 | Final Decomposition | Decomposition of more stable intermediates and char residue. |

Thermal Degradation Mechanisms

The primary thermal degradation mechanism for esters containing β-hydrogens on the alcohol moiety, such as this compound, is a non-radical, intramolecular elimination reaction known as a cis- or syn-elimination. This concerted reaction proceeds through a six-membered cyclic transition state.

In the case of this compound, this mechanism would involve the transfer of a hydrogen atom from the second carbon of the isotridecyl group to the carbonyl oxygen of the ester. This leads to the simultaneous cleavage of the C-O bond of the ester linkage, resulting in the formation of 2-ethylhexanoic acid and a mixture of isotridecene isomers.

Proposed Degradation Pathway for this compound:

This compound → 2-Ethylhexanoic Acid + Isotridecene

Further research on the pyrolysis of di(2-ethylhexyl) phthalate has identified several degradation products originating from the 2-ethylhexyl group, including 2-ethyl-1-hexene, 2-ethylhexanal, and 2-ethyl-1-hexanol. This suggests that secondary reactions of the initial degradation products can occur, leading to a more complex mixture of volatile compounds. The formation of these products indicates that bond scission can also occur at other positions within the 2-ethylhexyl group under pyrolytic conditions.

Therefore, the thermal degradation of this compound is likely to be a complex process initiated by the syn-elimination to form the corresponding carboxylic acid and alkene, followed by secondary degradation of these initial products at higher temperatures.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Ester and Metabolite Analysis

Chromatography is a cornerstone of chemical analysis, allowing for the physical separation of complex mixtures into their individual components. For a high-molecular-weight ester like Isotridecyl 2-ethylhexanoate (B8288628), techniques that can handle its volatility and differentiate it from structurally similar compounds are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for both the qualitative identification and quantitative measurement of Isotridecyl 2-ethylhexanoate. This technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.net

In a typical GC-MS analysis, the sample is first vaporized in a heated injector and introduced into a long, thin capillary column by a carrier gas, usually helium. The column's inner surface is coated with a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. For an ester like this compound, a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed.

The temperature of the column is carefully controlled and programmed to increase over time. This temperature gradient allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. acs.org

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments. This fragmentation pattern is unique to each compound and serves as a "molecular fingerprint." The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance.

Qualitative Analysis: The identity of this compound is confirmed by comparing the acquired mass spectrum to reference spectra in established databases, such as the National Institute of Standards and Technology (NIST) library. The retention time—the time it takes for the compound to travel through the column—provides an additional layer of identification.

Quantitative Analysis: For quantification, the instrument is operated in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions of the target analyte are monitored. researchgate.net This enhances sensitivity and selectivity. By running a series of calibration standards with known concentrations of this compound, a calibration curve can be constructed, allowing for the precise determination of the ester's concentration in an unknown sample. acs.orgresearchgate.net The limit of detection for esters using this method can be in the range of micrograms per liter (µg L⁻¹). acs.orgresearchgate.net

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 50°C, ramp to 300°C at 10°C/min, hold for 10 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40 - 550 m/z |

| Solvent Delay | 3 - 5 min |

Ion Chromatography for the Determination of Acidic Impurities

While GC-MS is ideal for the ester itself, it is not suitable for detecting non-volatile, ionic impurities. A critical aspect of quality control for this compound is ensuring the absence of residual acidic precursors, primarily 2-ethylhexanoic acid, which may remain from the synthesis process. Ion Chromatography (IC) is the preferred method for this type of analysis. thermofisher.comtechnologynetworks.com

Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. The sample is injected into a stream of eluent (the mobile phase) and passed through a column containing a stationary phase with charged functional groups. thermofisher.com For the analysis of an acidic impurity like 2-ethylhexanoic acid, an anion-exchange column is used.

The separation is based on the competitive interaction of the target analyte ions and the ions in the eluent with the charged sites on the stationary phase. After separation, the analytes pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal of the analyte ions. chromatographyonline.com Detection is typically achieved using a conductivity detector. thermofisher.com

This method allows for the direct injection of an aqueous extract of the ester sample and provides a sensitive and reliable way to quantify trace levels of acidic impurities, ensuring the final product meets high purity standards. thermofisher.comchromatographyonline.com The limit of detection for 2-ethylhexanoic acid using IC can be as low as 0.036 µg/mL. chromatographyonline.com

Table 2: Representative Ion Chromatography Conditions for 2-Ethylhexanoic Acid Impurity

| Parameter | Typical Setting |

|---|---|

| IC System | Reagent-Free Ion Chromatography (RFIC) System |

| Columns | Anion-exchange guard and analytical columns (e.g., IonPac® AG11/AS11) |

| Eluent | Electrolytically generated Potassium Hydroxide (KOH) gradient |

| Flow Rate | 0.25 - 1.0 mL/min |

| Injection Volume | 5 - 25 µL |

| Column Temperature | 30 °C |

| Detection | Suppressed Conductivity |

| Suppressor | Anion Self-Regenerating Suppressor |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the fundamental characterization of molecular structure. These methods probe how molecules interact with electromagnetic radiation, providing detailed information about atomic connectivity and the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

The process involves placing a sample in a strong magnetic field and irradiating it with radio waves, causing specific atomic nuclei (most commonly ¹H and ¹³C) to resonate. The exact frequency at which a nucleus resonates is highly dependent on its local chemical environment, an effect known as the chemical shift.

¹H NMR: A ¹H NMR spectrum provides information about the different types of protons in the molecule. The spectrum would show distinct signals for the protons in the branched isotridecyl chain and the 2-ethylhexanoate moiety. The integration of these signals reveals the relative number of protons of each type, while the splitting pattern (multiplicity) indicates the number of neighboring protons, helping to piece together the molecular structure.

¹³C NMR: A ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. This helps to confirm the total number of carbons and provides information about their chemical environment (e.g., carbonyl, methylene, methyl carbons).

2D NMR Techniques: For a complex molecule with many overlapping signals, two-dimensional (2D) NMR experiments are crucial. wpmucdn.com Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital, as it shows correlations between protons and carbons over two or three bonds, allowing for the definitive connection of the isotridecyl alcohol and 2-ethylhexanoic acid parts of the ester. wpmucdn.com

Together, these NMR experiments allow for a complete assignment of all proton and carbon signals, confirming the precise structure of this compound and assessing its purity. ethernet.edu.etyoutube.com

Electron Paramagnetic Resonance (EPR) and UV-Visible Spectroscopy in Mechanistic Studies of Catalysts

While NMR and GC-MS characterize the final ester product, Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy are powerful in situ techniques used to study the synthesis process itself, particularly the mechanism of the catalyst used in the esterification reaction. researchgate.netresearcher.life

Esterification reactions are often catalyzed by transition metal complexes. mdpi.com Many of these catalysts are paramagnetic, meaning they have unpaired electrons, making them suitable for EPR analysis. researchgate.net EPR spectroscopy directly probes these unpaired electrons to provide information on the oxidation state and coordination geometry of the metal center in the catalyst. researchgate.net

By monitoring the catalyst under actual reaction conditions (in situ), researchers can observe changes in the catalyst's electronic structure, identify reactive intermediates, and gain a deeper understanding of the catalytic cycle. youtube.com This information is crucial for optimizing catalyst performance and reaction efficiency. researchgate.net

UV-Vis spectroscopy is often used in conjunction with EPR. It provides information about the electronic transitions within the catalyst. Changes in the UV-Vis spectrum during the reaction can indicate changes in the oxidation state or coordination environment of the metal center, complementing the data obtained from EPR.

Advanced Separation and Detection Approaches

For particularly complex samples where this compound might be present with numerous other structurally similar compounds or in a challenging matrix, more advanced separation techniques are required.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers a significant increase in separation power compared to conventional GC-MS. researchgate.net In GC×GC, the effluent from a primary GC column is passed through a modulator and subjected to a second, very fast separation on a secondary column with a different stationary phase. chemistry-matters.com

This results in a two-dimensional chromatogram with greatly enhanced resolution, allowing for the separation of co-eluting peaks that would overlap in a one-dimensional analysis. gcms.cz The use of a TOF-MS detector provides high-speed, full-spectrum acquisition, which is necessary to handle the very narrow peaks produced by the second-dimension separation. gcms.cz This technique is invaluable for the detailed characterization of complex ester mixtures or for detecting trace-level impurities that might otherwise be obscured by major components. nemc.us

Development and Validation of Analytical Methods for Complex Matrices

The development of a reliable analytical method for this compound in complex sample types is a meticulous process that ensures the data generated is accurate, reproducible, and fit for its intended purpose. This process involves several critical stages, from sample preparation to method validation, each tailored to the specific characteristics of the analyte and the matrix.

Sample Preparation: The initial and often most challenging step is the extraction of this compound from the sample matrix. Due to its lipophilic nature, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed techniques. For cosmetic creams, an initial dispersion in a solvent like tetrahydrofuran (B95107) (THF) may be followed by extraction with a non-polar solvent such as hexane. Environmental water samples, on the other hand, often require a pre-concentration step using SPE with a wide-spectrum polymer packing material to achieve the necessary detection limits.